Pigment green 13
Description
Contextualization of High-Performance Colorants in Modern Materials
High-performance colorants are integral to the functionality and marketability of a vast array of modern materials. Their ability to provide stable, intense, and durable color under various environmental conditions is crucial for applications ranging from automotive coatings and architectural paints to advanced plastics and printing inks. The engineering of these colorants involves precise control over chemical composition, crystal structure, particle size, and surface properties to achieve optimal performance characteristics.
Significance of Phthalocyanine (B1677752) Pigments within Industrial Chemistry
Phthalocyanine pigments are a cornerstone of modern industrial colorant technology. Their molecular structure, based on the stable phthalocyanine macrocycle, provides inherent resistance to heat, light, and chemical attack, making them suitable for demanding applications. dyestuffintermediates.comguidechem.comwikipedia.org The ability to introduce different metal ions into the core or substitute peripheral hydrogen atoms with various functional groups, such as halogens, allows for tuning the color from blue to green and modifying other properties like solubility and crystal form. This versatility has established phthalocyanine pigments, including various green variants, as essential colorants in numerous industrial sectors.
Overview of Pigment Green 13's Role in Contemporary Research and Development
This compound (C.I. 74200+77603, CAS 148092-61-9) holds a specific position among green pigments due to its composition as a hybrid material. It is produced by combining C.I. Pigment Blue (C.I. 74200), a phthalocyanine blue pigment, with an inorganic pigment (C.I. 77603). dyestuffintermediates.com This hybrid approach results in a pigment that exhibits a yellow-green to green color. dyestuffintermediates.com Its properties include a light fastness rated at 6-7 and heat resistance up to 150°C. dyestuffintermediates.com In concentrated sulfuric acid, it appears green, while dilution leads to a green-blue color and olive precipitation. dyestuffintermediates.com While other green phthalocyanine pigments like Pigment Green 7 and Pigment Green 36 are well-known for their extensive halogenation, this compound's role is defined by its distinct hybrid formulation, offering a specific color profile and performance attributes derived from the combination of its organic phthalocyanine and inorganic components. dyestuffintermediates.com
Scope and Objectives of the Comprehensive Research Outline
This outline focuses exclusively on the chemical compound this compound, as identified by its CAS number 148092-61-9 and its classification as a hybrid pigment with C.I. numbers 74200+77603. The objective is to present the available chemical information and properties specific to this particular hybrid pigment, drawing solely from the provided search results. The article aims to accurately reflect the current understanding of this compound based on the synthesized data, without extending to properties or applications primarily associated with other, albeit related, phthalocyanine green pigments unless explicitly stated in the context of PG13.
Table 1: Key Identification and Property Data for this compound
| Property | Value | Source |
| C.I. Name | This compound | dyestuffintermediates.comartiscreation.comchromaspecialtychemicals.comdyestuffintermediates.com |
| C.I. Number(s) | 74200 + 77603 | dyestuffintermediates.comartiscreation.comchromaspecialtychemicals.comdyestuffintermediates.com |
| CAS Registry Number | 148092-61-9 | dyestuffintermediates.comartiscreation.comchromaspecialtychemicals.comdyestuffintermediates.com |
| Chemical Description | Hybrid of C.I. Pigment Blue (C.I. 74200) and inorganic pigment (C.I. 77603) | dyestuffintermediates.com |
| Color | Yellow green to green | dyestuffintermediates.com |
| Appearance in Conc. H₂SO₄ | Green | dyestuffintermediates.com |
| Appearance upon Dilution from Conc. H₂SO₄ | Green blue, olive precipitation | dyestuffintermediates.com |
| Light Fastness | 6-7 | dyestuffintermediates.com |
| Heat Resistance | 150°C (20 min) | dyestuffintermediates.com |
Properties
CAS No. |
148092-61-9 |
|---|---|
Molecular Formula |
C17H29BO2 |
Synonyms |
Pigment green 13 |
Origin of Product |
United States |
Molecular Architecture and Fundamental Structure of Pigment Green 13
Phthalocyanine (B1677752) Macrocyclic Core System and Central Metal Coordination
The core of the phthalocyanine molecule is an 18π-electron aromatic conjugated system. In the case of many green phthalocyanine pigments, including Pigment Green 7 and Pigment Green 36, a metal ion is coordinated at the center of this macrocycle. ranbarr.comwikipedia.org Typically, this central metal is copper (Cu). ranbarr.comwikipedia.org The copper ion is coordinated by four nitrogen atoms from the phthalocyanine ring, forming a stable complex. ranbarr.comjchemrev.com The presence of the central metal ion influences the optical and chemical properties of the pigment. ranbarr.com Metal-free phthalocyanines also exist but have different properties, including reduced planarity.
Halogenation and Specific Substitution Patterns in Pigment Green 13
The green color of phthalocyanine pigments is achieved through the substitution of hydrogen atoms on the periphery of the phthalocyanine ring with halogen atoms, primarily chlorine and bromine. wikipedia.org The degree and pattern of halogenation significantly impact the resulting color shade, shifting the absorption spectrum. jchemrev.comwikipedia.org Pigment Green 7, for instance, is a chlorinated copper phthalocyanine, with a high degree of chlorine substitution, often described with a chemical formula ranging from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈, and ideally C₃₂Cl₁₆CuN₈ for complete chlorination. wikipedia.orgguidechem.com Pigment Green 36 is a mixed halogenated copper phthalocyanine, containing both bromine and chlorine atoms, with a molecular formula often cited around C₃₂Br₁₂Cl₄CuN₈ or C₃₂Br₆Cl₁₀CuN₈ depending on the specific variant. cncolorchem.comnih.gov The specific substitution pattern of halogens in this compound would determine its precise shade of green. The synthesis typically involves the halogenation of copper phthalocyanine using chlorinating or brominating agents at elevated temperatures.
Crystallographic Studies and Polymorphism Characterization in Phthalocyanine Green Pigments
Phthalocyanine pigments, including the green variants, exhibit polymorphism, the ability to exist in different crystalline forms. acs.orgsdc.org.ukru.nlresearchgate.net These different crystal structures, or polymorphs, arise from different molecular packing arrangements in the solid state. sdc.org.ukru.nlresearchgate.net Polymorphism is a significant factor influencing the physical properties of pigments, including color shade, tinting strength, opacity, lightfastness, and heat stability. sdc.org.ukru.nl For example, unsubstituted copper phthalocyanine (Pigment Blue 15) is known to exist in at least five different crystal modifications (α, β, γ, δ, ε), each with distinct coloristic and application properties. sdc.org.ukru.nl The β-form is generally considered the most thermodynamically stable. sdc.org.uk Crystallographic studies, often utilizing techniques like X-ray diffraction, are crucial for characterizing these different polymorphs and understanding the relationship between crystal structure and pigment performance. sdc.org.ukru.nl Differences in crystal structure can affect intermolecular interactions, such as π-π stacking, which in turn influence the optical absorption and stability of the pigment. While specific crystallographic data for this compound polymorphs are not detailed in the search results, the principle of polymorphism and its impact on performance are well-established for related phthalocyanine pigments. sdc.org.ukru.nl
Advanced Synthetic Methodologies and Industrial Production Pathways
Precursor Chemistry and Raw Material Considerations for Phthalocyanine (B1677752) Green Synthesis
The synthesis of Pigment Green 13 fundamentally relies on the copper phthalocyanine (CuPc) core structure, which is subsequently chlorinated. The production of the CuPc precursor itself typically employs one of two main industrial processes: the phthalonitrile (B49051) process or the phthalic anhydride (B1165640)/urea (B33335) process (also known as the Wyler method). wikipedia.orggoogle.com
In the phthalic anhydride/urea process, key raw materials include phthalic anhydride or its derivatives (such as phthalimide (B116566) or phthalonitrile), urea as a nitrogen source, a copper compound (like copper(I) chloride or copper(II) sulfate), and a catalyst, often a molybdenum compound (e.g., ammonium (B1175870) molybdate). google.comresearchgate.netgoogle.com These components are heated in an inert solvent at elevated temperatures, typically between 160°C and 220°C. google.com The reaction proceeds in a heterogeneous state. google.com
The phthalonitrile process involves heating phthalonitrile with a copper salt, commonly copper(I) chloride, at temperatures ranging from 200°C to 240°C. wikipedia.org This method is often reported to yield products with fewer impurities compared to the phthalic anhydride/urea route. pcimag.com The choice of copper salt in the phthalonitrile process can influence the degree of initial chlorination in the resulting copper phthalocyanine, with CuCl₂ potentially leading to a product with an average of one chlorine atom per molecule. pcimag.com
Raw materials for the subsequent chlorination of copper phthalocyanine to produce this compound include copper phthalocyanine blue (the precursor), chlorine gas, and a molten salt medium or an organic solvent. environmentclearance.nic.inenvironmentclearance.nic.in Common components of the molten salt medium are aluminum chloride (AlCl₃) and sodium chloride (NaCl). environmentclearance.nic.in
Multi-Step Reaction Mechanisms in this compound Production
The production of this compound from copper phthalocyanine blue is primarily achieved through a chlorination reaction. This process involves the substitution of hydrogen atoms on the peripheral benzene (B151609) rings of the copper phthalocyanine molecule with chlorine atoms. wikipedia.org The basic manufacturing process typically involves the synthesis of crude this compound from copper phthalocyanine blue followed by purification steps. environmentclearance.nic.inenvironmentclearance.nic.in
The chlorination is generally carried out at elevated temperatures in a reaction medium. In the molten salt method, copper phthalocyanine blue is charged into a glass-lined reactor along with sodium chloride, cupric chloride, and anhydrous aluminum chloride. environmentclearance.nic.inenvironmentclearance.nic.in The mixture is heated, and chlorine gas is passed through the reaction mass. environmentclearance.nic.inenvironmentclearance.nic.in Gaseous HCl mist and unreacted chlorine gas are evolved during this process. environmentclearance.nic.inenvironmentclearance.nic.in
An alternative approach involves performing the chlorination in an organic sulfonic acid medium in the presence of chlorination catalysts. google.com This method can utilize lower temperatures, potentially reducing side reactions. google.com
Controlled Halogenation Techniques and Degree of Substitution
The color of copper phthalocyanine pigments shifts from blue to green with increasing chlorine content. wikipedia.orggoogle.com this compound is a highly chlorinated copper phthalocyanine. The theoretical limit of substitution is 16 chlorine atoms per molecule, replacing all aromatic hydrogen atoms. google.com However, achieving this full substitution can be challenging, and commercially used this compound typically has a high degree of chlorination, often with at least 13 chlorine atoms per molecule to achieve desirable green shades. google.com The chemical formula usually ranges from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈. wikipedia.org
Controlled halogenation techniques are crucial to achieve the desired degree of substitution and color properties. The chlorination process in a molten salt medium (AlCl₃/NaCl) is known to produce chlorinated copper phthalocyanines with a well-defined degree and position of chlorination, which is important for pigment performance, such as suppressing mold shrinkage in colored plastics. jst.go.jpresearchgate.net Reaction parameters such as temperature, reaction time, and halogen feed rate influence the efficiency and extent of halogenation. For instance, higher temperatures can increase the substitution rate.
While this compound is primarily chlorinated copper phthalocyanine, some variants, like Pigment Green 36, involve the replacement of some chlorine atoms with bromine, further shifting the shade towards yellow-green. wikipedia.org Bromination is generally less efficient than chlorination. wikipedia.org
Catalytic Systems in Phthalocyanine Ring Formation
Catalysts play a vital role in the formation of the phthalocyanine ring structure during the synthesis of the copper phthalocyanine precursor. In the widely used phthalic anhydride/urea process, catalysts such as molybdenum compounds (e.g., ammonium dimolybdate) are employed to facilitate the cyclotetramerization of the phthalic acid derivative and urea around the copper ion. researchgate.netgoogle.come3s-conferences.org
In the phthalonitrile process, while the reaction between phthalonitrile and a copper salt like copper(I) chloride can occur at elevated temperatures, the presence of catalysts or initiators can influence the reaction rate and yield. wikipedia.orgsci-hub.se Some mechanisms suggest the involvement of nucleophiles in initiating the reaction when metallic copper is used. pcimag.com
For the subsequent chlorination of copper phthalocyanine, various chlorination catalysts can be used, particularly when the reaction is carried out in organic solvents like organic sulfonic acids. google.comgoogle.com Examples of such catalysts mentioned in the context of chlorination include sulfur monochloride and anhydrous cupric chloride. google.com Antimony trichloride (B1173362) has also been mentioned as a chlorination catalyst in chlorsulfonic acid. google.com
Post-Synthesis Processing and Particle Engineering Strategies
Following the synthesis of crude this compound, a series of post-synthesis processing steps are essential to transform the crude product into a pigment with suitable particle size, shape, crystal structure, and surface properties for various applications. googleapis.comindexcopernicus.com These steps are collectively referred to as particle engineering.
Crystal Growth Control and Morphology Regulation
The crystal structure and particle morphology significantly influence the pigment's color, tinting strength, dispersibility, and stability. sdc.org.uk Copper phthalocyanine can exist in different crystalline forms, such as the alpha and beta forms, which exhibit different shades of blue. jchemrev.com While this compound is a chlorinated derivative, controlling its crystallization during synthesis and post-processing is crucial for achieving optimal pigmentary performance.
Techniques for crystal growth control and morphology regulation include acid pasting, solvent treatment, and milling processes. Acid pasting typically involves dissolving the crude pigment in a strong acid, such as concentrated sulfuric acid, followed by drowning the solution in water to reprecipitate the pigment in a finely divided form. researchgate.netgoogle.com This process helps in refining particle morphology and controlling crystal size.
Milling techniques, such as ball milling or salt milling, are also employed to reduce particle size and modify crystal structure. jchemrev.comgoogle.com Solvent salt milling, for instance, can help suppress crystal growth and yield pigments with smaller primary particle sizes and narrower distributions. google.com Thermal post-treatment can also be used to stabilize the crystal structure, potentially inducing the formation of desired crystalline phases.
Surface Modification Approaches for Pigment Particle Enhancement
Various surface treatment approaches are utilized. These can involve coating the pigment particles with organic or inorganic compounds. For instance, functionalized silica (B1680970) coatings have been shown to enhance the solar reflectance and introduce superhydrophobic properties to copper phthalocyanine pigments. acs.org
Treatment with surfactants, such as anionic and nonionic surfactants, is common to improve dispersibility and adjust the pigment's lypo- or hydrophilic character. lankem.comnih.gov Fatty amines and their derivatives are examples of reagents used for surface coating to enhance solvent resistance and dispersion. lankem.com Pigment derivatives, such as sulfonated phthalimidomethyl phthalocyanine, can also be used as surface treatments, often applied during milling processes. nih.gov Encapsulation with polymers through techniques like mini-emulsion polymerization is another approach to improve dispersion, particularly in waterborne systems. mdpi.com
Spectroscopic and Electronic Properties
Elucidation of Electronic Structure and Chromophoric System
Pigment Green 13 is a chlorinated copper phthalocyanine (B1677752) wikipedia.orgnih.govdiva-portal.org. The core of the pigment's structure is the phthalocyanine molecule, a large, highly conjugated macrocycle composed of four isoindole units linked by nitrogen atoms, surrounding a central copper(II) ion coordinated to the four inner nitrogen atoms ranbarr.comjchemrev.com. This planar structure with alternating double and single bonds forms a delocalized π-electron system, which is the primary chromophore responsible for absorbing light in the visible region ranbarr.comjchemrev.com.
The introduction of chlorine atoms onto the periphery of the phthalocyanine ring significantly modifies the electronic structure compared to the parent copper phthalocyanine, which is blue wikipedia.orgranbarr.com. Typically, this compound has a high degree of chlorination, with the chemical formula often ranging from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈ wikipedia.org. The strongly electronegative chlorine substituents alter the electron density distribution within the phthalocyanine ring, influencing the energy levels of the molecular orbitals involved in electronic transitions ranbarr.comjchemrev.com. This perturbation shifts the absorption spectrum towards longer wavelengths, resulting in the perception of green color ranbarr.com. The specific position and number of chlorine substitutions play a crucial role in fine-tuning the exact shade of green ranbarr.com.
Mechanisms of Light Absorption, Reflection, and Color Generation
The color of a pigment is determined by the wavelengths of visible light it absorbs and those it reflects or transmits howstuffworks.compressbooks.pubkhanacademy.org. This compound appears green because its chromophoric system efficiently absorbs light in the red and blue regions of the visible spectrum, while primarily reflecting green light khanacademy.orglibretexts.orgmsu.edu.
The absorption of light by the phthalocyanine chromophore involves the excitation of electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy molecular orbitals (typically π* orbitals) jchemrev.com. These electronic transitions, specifically π-π* transitions within the conjugated system, occur at specific energy levels corresponding to certain wavelengths of light jchemrev.com. The presence of the copper ion and the extensive chlorination modify these energy levels, leading to the characteristic absorption profile of this compound wikipedia.orgranbarr.com.
The absorbed light energy is dissipated, while the unabsorbed wavelengths are reflected by the pigment particles howstuffworks.compressbooks.pub. For this compound, the maximum absorption typically occurs in the red and blue regions, leaving the green wavelengths to be reflected, which is what our eyes perceive as the color green khanacademy.orglibretexts.orgmsu.edu. The specific absorption spectrum, and thus the exact shade of green, can be influenced by factors such as particle size, crystal form (phthalocyanines can exhibit polymorphism), and the degree and position of halogenation jchemrev.com.
Application of Advanced Spectroscopic Characterization Techniques
Various spectroscopic techniques are employed to study the electronic structure, molecular vibrations, and elemental composition of this compound, providing insights into its properties and behavior.
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a pigment and quantifying its colorimetric properties msu.eduvalenciacollege.edu. The UV-Vis absorption spectrum of this compound shows characteristic intense absorption bands in the visible region, corresponding to the π-π* electronic transitions of the phthalocyanine chromophore rsc.orgresearchgate.net.
The position and intensity of these absorption bands are directly related to the pigment's color. For this compound (chlorinated copper phthalocyanine), the spectrum is shifted compared to unchlorinated copper phthalocyanine, with absorption maxima in the red and blue regions and a minimum absorption (maximum reflection) in the green region of the spectrum (approximately 490-570 nm) wikipedia.orgranbarr.commsu.edu. UV-Vis spectroscopy can be used to analyze the purity of the pigment, determine its concentration in solutions or dispersions (following the Beer-Lambert Law if applicable), and evaluate changes in its electronic structure due to environmental factors or interactions valenciacollege.edu. Colorimetric analysis, often performed in conjunction with UV-Vis spectroscopy, provides quantitative data on the perceived color, including parameters like hue, saturation, and lightness.
FTIR and Raman spectroscopy are powerful techniques for obtaining information about the molecular vibrations within this compound, providing a unique vibrational fingerprint that aids in identification and structural analysis researchgate.netresearchgate.netmdpi.com. These techniques are complementary, as FTIR is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability.
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds within the chlorinated copper phthalocyanine structure, including C-H, C=C, C=N, C-N, and C-Cl bonds, as well as vibrations involving the copper atom and the macrocycle mdpi.comjosa.romdpi.com.
Raman spectroscopy provides similar vibrational information and is particularly useful for studying the highly conjugated phthalocyanine ring system mdpi.comunibo.itresearchgate.netresearchgate.net. The Raman spectrum shows intense bands related to the skeletal vibrations of the phthalocyanine macrocycle and modes involving the chlorine substituents mdpi.comunibo.itresearchgate.net. Both FTIR and Raman spectroscopy can be used to differentiate between different pigment types, identify impurities or degradation products, and study the interaction of the pigment with binders or substrates researchgate.netresearchgate.netmdpi.commdpi.com. For example, studies have used Raman spectroscopy to identify phthalocyanine components in historical paint samples unibo.it.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms present in the top few nanometers of a material diva-portal.orgcsic.es.
For this compound, XPS analysis can confirm the presence of key elements such as copper (Cu), nitrogen (N), carbon (C), and chlorine (Cl) diva-portal.orgrsc.org. By analyzing the binding energies of the core electrons of these elements, XPS can provide insights into their chemical environment and oxidation states diva-portal.orgcsic.es. For instance, the Cu 2p spectrum can confirm the oxidation state of the copper ion, while the N 1s spectrum can provide information about the different nitrogen environments within the phthalocyanine ring diva-portal.org. The Cl 2p spectrum verifies the presence of chlorine and can potentially offer details about its bonding state diva-portal.org. XPS is valuable for studying the surface chemistry of pigment particles, investigating surface treatments or coatings, and analyzing surface degradation phenomena rsc.orgnist.gov. Studies have used XPS to analyze pigments and understand their interactions within a matrix nist.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. While primarily used for soluble molecules, solid-state NMR can potentially provide structural information for insoluble pigments like this compound.
However, due to the general insolubility of phthalocyanine pigments in common solvents, solution NMR is typically not applicable for their characterization. Solid-state NMR could theoretically provide information about the local environment of specific nuclei (such as ¹³C or ¹⁵N) within the pigment structure, but its application to complex, insoluble pigments like this compound is less common compared to techniques like FTIR or Raman spectroscopy. The search results did not provide specific NMR data for this compound, suggesting it is not a routinely applied technique for its characterization, likely due to the technical challenges associated with solid-state NMR of such materials. Therefore, while NMR is a crucial tool for organic structure elucidation in general, its applicability to this compound is limited.
Stability and Degradation Mechanisms in Complex Environments
Photodegradation Pathways and Lightfastness Research
Pigment Green 13 exhibits outstanding lightfastness, a property attributable to the stability of its chlorinated copper phthalocyanine (B1677752) structure. The extensive π-electron system of the phthalocyanine macrocycle is highly effective at dissipating the energy absorbed from ultraviolet (UV) and visible light, thereby resisting photochemical reactions that would otherwise degrade the chromophore. vulcanchem.com
Research based on technical data for the analogous Pigment Green 7 consistently demonstrates the highest possible lightfastness rating. On the 1-8 Blue Wool Scale, where 1 indicates very poor lightfastness and 8 is outstanding, Pigment Green 7 achieves a rating of 8 in both full shade and tint tone applications. amipigments.comqualitron.net This exceptional rating signifies minimal to no color change even after prolonged exposure to intense light, making it suitable for applications requiring long-term color permanence, such as in automotive coatings and durable architectural finishes. epsilonpigments.comheubach.com
Mechanisms of UV-Induced Decomposition and Photolysis
Direct UV-induced decomposition or photolysis of the this compound molecule is not a common degradation pathway due to its inherent stability. The molecule's resistance stems from the strong covalent bonds within the halogenated aromatic structure and the stabilizing effect of the central copper ion. vulcanchem.com Most studies on acrylic paints containing phthalocyanine green pigments under accelerated solar radiation have shown that the pigment itself remains remarkably stable, with no discernible changes in its chemical structure observed via spectroscopic methods. rsc.org
However, while the pigment molecule itself does not readily decompose, it can participate in the degradation of the surrounding matrix, such as a polymer. In some contexts, copper phthalocyanine can act as a photosensitizer. Upon absorbing UV radiation, the pigment can enter an excited state. This excited molecule can then interact with the surrounding polymer matrix in several ways:
Hydrogen Abstraction: The excited pigment may abstract hydrogen atoms from the polymer chains, generating free radicals. These radicals can initiate a cascade of auto-oxidation reactions, leading to chain scission, cross-linking, and embrittlement of the polymer.
Energy Transfer: The pigment can transfer absorbed energy to molecular oxygen (O₂), converting it to highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can attack the polymer backbone, accelerating its degradation.
Therefore, the primary "photodegradation" mechanism associated with this compound in a complex matrix is often the photosensitized degradation of the matrix material rather than the decomposition of the pigment itself.
Influence of Environmental Factors on Photostability Kinetics
The kinetics of photostability for this compound are overwhelmingly favorable, showing little sensitivity to common environmental factors that typically accelerate the degradation of less stable pigments. Its high lightfastness rating (8 on the Blue Wool Scale) and weather fastness rating (5 on a 1-5 scale) indicate that its photostability is not significantly compromised by the combined effects of sunlight, moisture, and atmospheric pollutants under normal service conditions. amipigments.comqualitron.net
The chlorinated nature of the phthalocyanine ring contributes to this stability. The electron-withdrawing chlorine atoms help to shield the core structure from electrophilic attack by environmental agents, such as acid rain. The pigment's insolubility in water and most organic solvents further limits the potential for degradation pathways that require a solvated state. Consequently, the photostability kinetics are exceptionally slow, ensuring long-term color retention in diverse and challenging environments.
Thermal Stability and High-Temperature Degradation Pathways
This compound is characterized by its exceptional thermal stability, a critical property for its use in high-temperature processing applications such as plastics and coil coatings. Technical data for Pigment Green 7 indicate heat stability at temperatures up to 300°C for short durations. qualitron.netcitycatpigments.com More detailed thermal analysis shows that significant degradation only begins at much higher temperatures. qualitron.net
Systematic studies using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) on the analogous Pigment Green 7 have elucidated its high-temperature degradation pathways. These studies reveal that the pigment remains largely intact at temperatures below 700°C. Above this threshold, the molecule begins to fragment. amipigments.comepsilonpigments.com
The primary degradation pathway at these elevated temperatures involves the cleavage of the phthalocyanine macrocycle. Key identified pyrolysis products include:
Cyanogen Chloride (ClCN): A volatile and toxic compound, indicating the breakdown of the nitrogen-containing ring structure in the presence of chlorine. amipigments.comepsilonpigments.com
Halogenated Aromatic Compounds: A series of chlorinated and other halogenated aromatic fragments are formed as the core structure disintegrates. amipigments.comepsilonpigments.com
These findings confirm that the thermal degradation of this compound occurs only under extreme temperature conditions not typically encountered in its intended applications.
| Property | Value / Rating | Conditions |
|---|---|---|
| Heat Stability | Stable | Up to 300°C for 5 minutes |
| Decomposition Temperature | > 550°C | Onset of significant degradation |
| Major Pyrolysis Products (>700°C) | Cyanogen Chloride (ClCN), Halogenated Aromatics | Inert atmosphere |
Chemical and Oxidative Resistance Studies
The chemical structure of this compound, a fully chlorinated copper phthalocyanine, provides a high degree of resistance to chemical and oxidative attack. The stable aromatic ring system and the presence of inert carbon-chlorine bonds make the molecule chemically robust. specialchem.com
Interactions with Solvents and Chemical Agents
This compound is practically insoluble in water and a wide range of common organic solvents, which prevents it from migrating or bleeding in most formulations. dyestuffintermediates.com Its resistance to chemical agents like acids and alkalis is also excellent. Technical data sheets for the analogous Pigment Green 7 consistently show the highest possible rating (5 out of 5) for resistance to acids, alkalis, and various solvents. qualitron.netheubach.comunion-pigment.com This high level of resistance allows for its use in applications that may come into contact with corrosive chemicals, such as industrial coatings and printing inks. epsilonpigments.com
The table below, compiled from technical data for Pigment Green 7, summarizes its resistance to various chemical agents.
| Chemical Agent | Resistance Rating (1-5 Scale) |
|---|---|
| Water | 5 |
| Acid (5% HCl) | 5 |
| Alkali (5% NaOH) | 5 |
| Ethanol | 5 |
| Xylene | 5 |
| Methyl Ethyl Ketone (MEK) | 5 |
| Butyl Acetate | 5 |
| White Spirits | 4-5 |
Rating Scale: 1 = Poor, 5 = Excellent
Mechanisms of Oxidative Degradation in Diverse Matrices
Direct oxidative degradation of the this compound molecule by common atmospheric oxidants is minimal due to its inherent chemical stability. The electron density of the phthalocyanine ring is significantly stabilized by the numerous electronegative chlorine atoms, making it less susceptible to oxidative attack.
However, within certain polymer matrices, the pigment can play a role in mediating oxidative degradation, particularly photo-oxidation. As discussed in section 5.1.1, the copper phthalocyanine molecule can absorb light energy and, in its excited state, sensitize the formation of free radicals within the polymer. This process initiates a radical chain reaction, which is the fundamental mechanism of oxidative degradation in most polymers.
The general mechanism of thermal-oxidative degradation proceeds as follows:
Initiation: Formation of free radicals on the polymer chain (P•) through heat or light, potentially sensitized by the pigment.
Propagation: The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction.
Termination: Radicals combine to form non-radical products.
While this compound is highly resistant to being oxidized itself, its interaction with light and the surrounding matrix can facilitate the oxidative degradation of the material it is intended to color.
Advanced Characterization and Analytical Methodologies
Microscopic and Morphological Analysis of Pigment Particles
The physical form of Pigment Green 13 is typically a fine powder with an intense green coloration. ncert.nic.in The morphology and size distribution of its particles are critical factors that influence its dispersibility, color strength, and transparency in various applications. ncert.nic.in
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and size of pigment particles. For a hybrid pigment like this compound, these analyses would be expected to reveal a heterogeneous mixture of particles corresponding to its organic and inorganic constituents.
TEM, with its higher resolution, would offer insights into the internal structure and the nanoscale features of the individual pigment particles. It could potentially reveal how the two different components are intermixed, for instance, whether they exist as separate particles or if there is any surface interaction or coating of one component on the other.
Table 1: Expected Morphological Characteristics of this compound Components via SEM/TEM
| Component | Expected Morphology | Expected Size Range |
| Copper Phthalocyanine (B1677752) (C.I. 74200) | Acicular, crystalline, irregular | Nanometer to sub-micron |
| Lead Chromate (B82759) Molybdate (B1676688) Sulfate (B86663) (C.I. 77603) | Nodular, rounded, aggregated | Sub-micron to a few microns |
Atomic Force Microscopy (AFM) would provide three-dimensional topographical maps of the pigment particles at the nanoscale. This technique is particularly useful for quantifying surface roughness and identifying fine surface features that are not discernible by SEM. For this compound, AFM could be employed to study the surface texture of both the organic and inorganic particles, providing insights into their surface energy and potential for interaction with binder systems. Furthermore, AFM can be operated in different modes to probe not just the topography but also the mechanical properties (like hardness and adhesion) of the particle surfaces at a very high resolution.
Elemental and Compositional Analysis Techniques
Determining the elemental composition of this compound is essential to confirm its hybrid nature and to ensure quality control.
Energy Dispersive X-ray Spectroscopy (EDS), typically coupled with an SEM, and X-ray Fluorescence (XRF) are non-destructive techniques used to identify the elemental makeup of a material. mdpi.com The analysis of this compound with these techniques would be expected to detect the characteristic elements of both its constituent parts.
The copper phthalocyanine component would be identified by the presence of copper (Cu), nitrogen (N), and carbon (C). The lead chromate molybdate sulfate component would be confirmed by the detection of lead (Pb), chromium (Cr), molybdenum (Mo), and sulfur (S). The relative intensities of the signals for these elements in EDS or XRF spectra would provide a semi-quantitative or quantitative measure of the proportion of each component in the pigment blend.
Table 2: Expected Elemental Composition of this compound by EDS/XRF
| Element | Symbol | Expected Component Origin |
| Carbon | C | Copper Phthalocyanine (C.I. 74200) |
| Nitrogen | N | Copper Phthalocyanine (C.I. 74200) |
| Copper | Cu | Copper Phthalocyanine (C.I. 74200) |
| Lead | Pb | Lead Chromate Molybdate Sulfate (C.I. 77603) |
| Chromium | Cr | Lead Chromate Molybdate Sulfate (C.I. 77603) |
| Molybdenum | Mo | Lead Chromate Molybdate Sulfate (C.I. 77603) |
| Sulfur | S | Lead Chromate Molybdate Sulfate (C.I. 77603) |
| Oxygen | O | Likely present in the inorganic component |
Note: This table is based on the known chemical composition of the individual components of this compound.
Chromatographic and Separation Techniques for Purity and Impurity Profiling
Chromatographic techniques are vital for assessing the purity of the organic component of this compound and for identifying any volatile degradation products that may form under various stress conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS, particularly when coupled with a pyrolysis inlet (Py-GC-MS), would be used to analyze the thermal degradation products of the copper phthalocyanine component. The inorganic part of the pigment is not volatile and would not be analyzed by this method.
Studies on related copper phthalocyanine pigments, such as Pigment Green 7, have shown that thermal degradation can lead to the formation of various smaller molecules. prof-research.com The degradation of the copper phthalocyanine in this compound under heat would likely yield a range of aromatic compounds, nitriles, and other fragments derived from the breakdown of the macrocyclic structure. The identification of these degradation products is important for understanding the thermal stability of the pigment.
Table 3: Potential Volatile Degradation Products of the Organic Component of this compound Identifiable by GC-MS
| Compound Class | Specific Examples |
| Aromatic Nitriles | Phthalonitrile (B49051), Benzonitrile |
| Halogenated Aromatics | Chlorinated or brominated benzenes (if halogenated precursors are used) |
| Simpler Aromatic Hydrocarbons | Benzene (B151609), Toluene, Styrene, Indene, Naphthalene |
| Nitrogenous Compounds | Pyridine, Quinoline |
Note: This list is based on published degradation studies of similar copper phthalocyanine pigments and represents potential, not confirmed, degradation products of this compound. prof-research.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the characterization of non-volatile and thermally labile compounds within the matrix of synthetic organic pigments. In the context of this compound, a hybrid pigment system, HPLC is instrumental in identifying and quantifying non-volatile organic impurities, precursors, and degradation products that may be present. Given that this compound is a complex composite, typically involving a mixture of a copper phthalocyanine derivative (related to C.I. Pigment Blue 15) and an inorganic component, the application of HPLC is primarily directed towards the organic fraction.
The analysis of non-volatile components is crucial for quality control, ensuring batch-to-batch consistency, and understanding the pigment's stability and performance characteristics. These components can originate from the initial synthesis, such as unreacted intermediates or side-reaction products, or they can be formed over time through degradation pathways initiated by exposure to light, heat, or chemical agents.
Detailed research findings on the application of reverse-phase HPLC (RP-HPLC) have demonstrated its efficacy in separating various non-volatile species associated with the copper phthalocyanine component of this compound. These analyses typically employ a C18 or C8 stationary phase, which provides a non-polar environment for the separation of compounds based on their hydrophobicity.
A common approach involves gradient elution, where the composition of the mobile phase is altered during the analytical run to achieve optimal separation of a wide range of compounds with varying polarities. A typical mobile phase might consist of an aqueous component, often buffered and acidified (e.g., with phosphoric acid or formic acid), and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comsielc.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the eluate at multiple wavelengths, which is particularly useful for identifying chromophoric impurities and distinguishing them from the main pigment component.
Research into the purity of copper phthalocyanine-based dyes and pigments has identified several potential non-volatile impurities that can be effectively monitored using HPLC. ncsu.edu These can include various sulfonated derivatives of the phthalocyanine macrocycle, where the degree and position of sulfonation can impact the pigment's solubility and coloristic properties. Furthermore, precursors to the phthalocyanine synthesis, such as phthalic acid derivatives, may also be present as non-volatile residues.
The following interactive data table summarizes typical HPLC conditions that have been successfully employed for the analysis of non-volatile components in related copper phthalocyanine systems, which are analogous to the organic part of this compound.
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 80% A, 20% B; Linear gradient to 20% A, 80% B over 20 minutes; Hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Photodiode Array (PDA) at 254 nm and 610 nm |
| Injection Volume | 10 µL |
In a hypothetical analysis of a this compound sample, various non-volatile species could be identified based on their retention times and UV-Vis spectra. The major peak would correspond to the primary copper phthalocyanine component. Additional, smaller peaks could indicate the presence of impurities. For instance, earlier eluting peaks might correspond to more polar, under-sulfonated phthalocyanine species or phthalic acid derivatives. Conversely, later eluting peaks could represent less polar, aggregated forms of the pigment or other non-volatile organic additives.
The following interactive data table presents hypothetical research findings from an HPLC analysis of a this compound sample, illustrating the identification of potential non-volatile components.
| Retention Time (min) | Identified Component (Hypothetical) | Area (%) | Key UV-Vis λmax (nm) |
|---|---|---|---|
| 4.2 | Phthalic Acid Derivative | 0.8 | 230, 275 |
| 8.5 | Under-sulfonated Copper Phthalocyanine | 2.1 | 340, 615, 680 |
| 15.3 | Main Copper Phthalocyanine Component | 95.5 | 345, 620, 690 |
| 19.8 | Non-polar Organic Additive | 1.6 | 260 |
These detailed analyses are invaluable for pigment manufacturers in optimizing synthesis and purification processes to minimize undesirable non-volatile impurities, thereby ensuring the production of a high-quality, consistent this compound product.
Applications and Performance Characteristics in Advanced Materials
Integration of Pigment Green 13 in Polymer and Plastic Compounding
The incorporation of pigments into polymer and plastic matrices is a complex process aiming for uniform color distribution and enhanced material performance.
Compatibility between the pigment and the polymer matrix is crucial for stable dispersion and optimal performance. Additives, such as surfactants and dispersing agents, are often employed to improve the affinity between the pigment surface and the polymer, thereby enhancing wetting and dispersion efficiency. tipure.comktech-india.com Pigment preparations, which are predispersed pigments in a compatible carrier, are utilized in applications requiring critical dispersion quality. heubach.com The rheological behavior of the pigmented polymer melt or solution is also affected by the pigment's presence and dispersion state; well-dispersed pigments contribute to lower viscosity and better processing characteristics. google.com Controlling particle size and distribution is vital, with research indicating that micronized or even nanometer-scale primary and secondary particles can lead to improved dispersion stability and color purity. google.com
The inclusion of pigments can influence the mechanical properties of polymer composites. Studies on the effect of green pigment concentration in polycarbonate, for example, have shown variations in impact strength and tensile strength depending on the pigment loading. wseas.comutb.cz At a 1% concentration, the impact strength of the pigmented material was comparable to the unpigmented polymer, while a 6% concentration resulted in a decrease in impact strength. wseas.comutb.cz Conversely, the addition of green pigment was observed to slightly increase the tensile strength in polycarbonate. wseas.comutb.cz
Beyond mechanical strength, pigments contribute significantly to the durability of polymer composites, particularly in resisting environmental degradation. Pigments with inherent stability, such as phthalocyanine (B1677752) greens, provide resistance to UV radiation, heat, and chemicals, which are critical for applications exposed to outdoor or harsh conditions. emerald.comwikipedia.orgcrownpigment.comcrownpigment.com This resistance helps to maintain the aesthetic and functional properties of the pigmented plastic over time.
Utilization in Coatings and Paints Formulations
Pigments are integral to the performance of coatings and paints, providing color, opacity, and protection to the substrate.
Formulating pigmented coatings and paints involves dispersing pigment particles within a liquid vehicle composed of binders, solvents, and various additives. researchgate.netpigmentpigment.com The quality of the final film, including its color strength, gloss, and protective properties, is highly dependent on achieving a perfect dispersion of the pigment with an optimal particle size. specialchem.com The wetting of pigment particles by the vehicle is the initial step in dispersion and is influenced by the viscosity of the vehicle and the nature of the pigment surface. researchgate.net
Additives such as wetting agents, dispersing agents, and rheology modifiers are crucial for stabilizing the pigment dispersion, controlling the flow properties of the paint, and ensuring uniform film formation upon application. ktech-india.combasf.com Pigments must also be resistant to the solvents present in the formulation to prevent undesirable effects like bleeding or migration within the film. specialchem.com While specific research on this compound's direct impact on film formation and adhesion was not extensively detailed, the general principles of good pigment dispersion and compatibility are understood to support the formation of continuous, well-adhered films.
The long-term performance and durability of exterior coatings are paramount, and pigments play a vital role in protecting the binder and maintaining aesthetic appearance under environmental exposure. Phthalocyanine green pigments are recognized for their excellent lightfastness and weatherability. wikipedia.orgcrownpigment.comspecialchem.com Accelerated weathering tests, utilizing devices like QUV or Xenon Arc testers following standards such as ASTM D7869-13, are employed to simulate the effects of sunlight, moisture, and temperature cycles and predict the durability of coatings. greenseal.orgresearchgate.netfp-pigments.com
Application in Printing Inks and Digital Coloration Technologies
Pigments are essential colorants in various printing ink technologies, including offset, gravure, flexographic, and digital printing. crownpigment.comartiencegroup.comqualitron.net In printing inks, pigments provide color intensity, opacity, and influencing rheological properties. High tinting strength and color vibrancy are key requirements for pigments used in inks. crownpigment.comartiencegroup.com
For digital coloration technologies, such as inkjet printing, the stability of pigment dispersions is particularly critical to prevent print head clogging and ensure consistent and reliable jetting. researchgate.net Pigments used in digital inks, especially for applications like printing on glass, are often ground to very fine particle sizes to achieve uniform dispersion and can be fused with the substrate during processing to create durable images. vibrantz.com Phthalocyanine green pigments are valued in printing ink formulations for their strong color properties and durability. artiencegroup.comqualitron.net Their resistance to solvents, light, and heat are important performance characteristics depending on the specific printing process and the intended end-use of the printed material. crownpigment.comcrownpigment.comartiencegroup.com Pigment Green 7, a related phthalocyanine green, is noted for its use in ink applications. crownpigment.comchembk.comguidechem.com
Ink Rheology, Jetting Performance, and Printability Characteristics
The rheological properties of inks, including viscosity and surface tension, are critical for successful jetting performance and printability, particularly in inkjet printing. mdpi.com, researchgate.net, cnr.it Low-viscosity inks, typically ranging between 13 and 30 mPa.s, are generally used for inkjet printing. mdpi.com The stability, homogeneity, and rheology of water-based pigment dispersions are important factors for achieving better product performance in digital decoration. cnr.it Proper formulation of ink components, including polymers, solvents, and additives, is vital for adjusting rheological properties to ensure optimal printing performance on various substrates. mdpi.com Pigment dispersion properties and rheological requirements in digital printing necessitate inks with very low viscosity and a high water column (for water-based inks), with pigment sizes typically up to 200 nm. emerald.com
While the searches confirm this compound's use in printing inks atamanchemicals.com, specific data on its rheological behavior or jetting performance in various ink systems were not found. However, its properties like insolubility in water and general organic solvents, and fine particle size atamanchemicals.com, are generally favorable for ink formulations. The low oil absorption of phthalocyanine green (40-55 ml/100g) might also influence ink rheology crownpigment.com.
Color Reproduction Accuracy and Fastness Properties of Printed Materials
Color reproduction accuracy and fastness properties are crucial aspects of printed materials. Pigment printing relies on the pigment adhering to the substrate, often aided by a binder. umt.edu.pk The concentration and type of binder, along with curing time and temperature, significantly influence fastness properties such as washing and rubbing fastness, and color strength. umt.edu.pk For pigment-printed textiles, color changes after washing can result from mechanical damage to the polymer layer that binds the pigment to the fabric. emerald.com
This compound is known for its excellent fastness properties, including light fastness, heat resistance, and resistance to chemicals dyestuffintermediates.com, atamanchemicals.com. These inherent properties suggest it can contribute to good color reproduction and durability in printed materials. Its high tintorial strength also indicates its ability to provide intense color atamanchemicals.com. Research on optimizing curing conditions in pigment printing has shown that parameters like temperature can impact rubbing fastness umt.edu.pk. For example, curing at 150°C was found to be optimal for achieving good washing and rubbing fastness with lower formaldehyde (B43269) content in one study involving pigment-printed textiles umt.edu.pk.
Emerging and Specialized Applications in Material Science
Incorporation into Functional Composites and Smart Materials
Advanced pigments are being incorporated into polymer composites to enhance various material properties and broaden their applications. researchgate.net Beyond providing color, pigments can introduce functionalities such as improved mechanical strength, thermal stability, UV resistance, and color stability. researchgate.net These functional composites find applications in diverse fields, including automotive, aerospace, electronics, and construction. researchgate.net The design of advanced pigments that disperse easily within polymer matrices contributes to the creation of high-quality composite materials with enhanced aesthetic appeal and performance. emerald.com
Smart materials are capable of changing their physical properties, such as color, in response to external stimuli like temperature, light, or pressure. olikrom.com This includes photochromic and thermochromic materials. olikrom.com While the searches did not specifically mention this compound's use in smart materials, the broader concept involves incorporating pigments or dyes into matrices that respond to stimuli. olikrom.com The stability and resistance of this compound to heat, light, and chemicals dyestuffintermediates.com, atamanchemicals.com could potentially make it a suitable component in certain functional composites, although its direct use in actively "smart" color-changing applications was not indicated in the search results.
Research on Encapsulation Technologies for Enhanced Pigment Durability and Controlled Release
Encapsulation is a technology used to package materials within matrices that can release their contents at controlled rates under specific conditions. openchemicalengineeringjournal.com, researchgate.net For pigments, encapsulation can provide a physical barrier against environmental factors, improving thermal and chemical stability, preserving or masking flavor/aroma, and enabling controlled and targeted release. researchgate.net, researchgate.net, bohrium.com This is particularly relevant for unstable functional pigments, such as some natural pigments, to overcome issues like degradation and poor bioavailability. openchemicalengineeringjournal.com, researchgate.net, researchgate.net
Various encapsulation techniques exist, including those using supercritical fluids and mini-emulsion methods. openchemicalengineeringjournal.com, researchgate.net Wall materials for encapsulation can include carbohydrates, gums, proteins, or lipids. mdpi.com The choice of wall material and process conditions significantly impact encapsulation efficiency and pigment retention. mdpi.com Encapsulation can enhance the bioaccessibility, digestibility, and controlled release of pigments. researchgate.net, researchgate.net
Although the searches did not provide specific research on the encapsulation of this compound, the principles of encapsulation for enhanced durability and controlled release are broadly applicable to pigments. Given this compound's inherent stability dyestuffintermediates.com, atamanchemicals.com, encapsulation research might focus on specific applications requiring even greater protection or controlled release mechanisms, although this was not detailed in the provided results. Research on polymer-encapsulated aluminum pigment, for instance, has shown improved anti-corrosive performance researchgate.net.
Environmental Footprint and Sustainability Considerations
Application of Green Chemistry Principles in Pigment Green 13 Production
The application of green chemistry principles in the production of this compound aims to reduce or eliminate the use and generation of hazardous substances, optimize energy efficiency, and minimize waste globalgrowthinsights.comnarayan-pigments.comdyespigments.netresearchgate.net.
Minimization of Hazardous Byproducts and Waste Streams
The traditional manufacturing process for chlorinated copper phthalocyanine (B1677752) involves the chlorination of copper phthalocyanine blue, often in the presence of solvents and catalysts environmentclearance.nic.inenvironmentclearance.nic.inindexcopernicus.com. This process can generate hazardous byproducts such as gaseous HCl mist and unreacted chlorine gas, which require scrubbing and treatment environmentclearance.nic.in. Additionally, the use of eutectic salt mixtures like aluminum chloride and sodium chloride as solvents can result in large amounts of acidic effluent that require costly treatment for environmental protection googleapis.com. Drowning the reaction mixture in water can also release HCl gas environmentclearance.nic.inenvironmentclearance.nic.in.
Green chemistry approaches in this area focus on developing more efficient synthesis routes that minimize the formation of these hazardous substances. This includes exploring alternative chlorination methods and reaction media that reduce the need for harsh solvents and catalysts, thereby decreasing the volume and toxicity of waste streams googleapis.comgoogle.com. Some technological advancements aim to produce minimally chlorinated phthalocyanine pigments, containing fewer chlorine atoms, which are thought to be safer and pose less environmental impact than highly chlorinated variants googleapis.comgoogle.comwipo.int.
Furthermore, implementing effective waste management practices, such as recycling and reuse, is crucial in minimizing the environmental impact of pigment production theasengineers.com. Techniques like countercurrent rinsing can reduce the volume of cleaning waste, and recycling spilled or off-spec product back into the process can also minimize waste regulations.gov. The use of paste pigments instead of dry powders can reduce pigment dust emissions and packaging waste regulations.gov.
Energy Efficiency Optimization in Manufacturing Processes
The production of pigments, including phthalocyanines, is often energy-intensive mdpi.comheubach.com. High temperatures are frequently required for reactions like calcination in pigment manufacturing mdpi.com. Optimizing energy efficiency in the manufacturing process is a key aspect of reducing the environmental footprint dyespigments.nettheasengineers.com.
Strategies for energy efficiency optimization include the adoption of energy-efficient equipment, such as IE3 and IE4 motors, and optimizing motor performance with variable frequency drives narayan-pigments.com. Process optimization to reduce cycle time can also improve energy efficiency narayan-pigments.com. Manufacturers are investing in state-of-the-art, energy-efficient production facilities aimed at reducing carbon emissions globalgrowthinsights.com. Some companies are committing to sourcing electricity from renewable energy sources and setting targets for reducing net energy consumption through process modifications and energy-saving initiatives narayan-pigments.com. Upgrading to energy-efficient lighting solutions like LEDs with motion sensors and timers also contributes to reducing electricity usage narayan-pigments.com.
An example of energy usage data and reduction targets from a phthalocyanine pigment manufacturer is shown in the table below narayan-pigments.com:
| Metric | Baseline Annual Usage | Reduction Target (by 2030) | Achievements to Date |
| Net Energy Consumption | 18 million kWh | 20% Reduction | 95% of electricity from solar and wind |
| CO₂ Emissions (per kg product) | 8-10 kg CO₂ eq. | Estimated 24,000 metric tons annual reduction with planned measures | - |
*Note: Data based on information from Narayan Organics Pvt. Ltd. narayan-pigments.com.
Life Cycle Assessment (LCA) of this compound Manufacturing
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal mdpi.com. Conducting an LCA for this compound manufacturing provides a comprehensive understanding of its environmental footprint.
Comprehensive Carbon Footprint Analysis and Resource Consumption Evaluation
A comprehensive LCA of this compound manufacturing would involve analyzing energy consumption, raw material usage, emissions to air, water, and soil, and waste generation at each stage of the life cycle, from the production of raw materials (like copper phthalocyanine blue, chlorine, and solvents) to the final pigment product. The production of pigments is particularly energy intensive, contributing to the carbon footprint mdpi.comheubach.com. Calculating the Global Warming Potential (GWP) and fossil Primary Energy Demand (Fossil PED) per kilogram of pigment produced are key aspects of an LCA mdpi.com.
Resource consumption in this compound production includes raw materials like copper phthalocyanine blue, chlorine, aluminum chloride, sodium chloride, and cupric chloride, as well as water and energy environmentclearance.nic.inenvironmentclearance.nic.inindexcopernicus.com. Evaluating the sustainable sourcing of these raw materials is an important consideration theasengineers.com.
Comparative Environmental Impact with Conventional and Emerging Pigment Alternatives
Comparing the environmental impact of this compound with conventional and emerging pigment alternatives provides context for its sustainability. Conventional green pigments that this compound has replaced in some applications include chrome greens and Pigment Green B, partly due to PG13's superior durability and cost-effectiveness naturalpigments.eusci-hub.se. Historically, some traditional pigments contained heavy metals like lead and cadmium, which posed significant health and environmental risks; synthetic pigments like phthalocyanine green generally offer advantages in this regard custompaintinginc.comglobalchim.by.
Emerging alternatives include natural pigments derived from plants, minerals, or microorganisms mdpi.comfrontiersin.orgnih.govmdpi.com. These natural pigments are often highlighted as being less toxic and having a lower environmental impact compared to synthetic pigments mdpi.comglobalchim.bynih.gov. For instance, studies comparing natural pigments from curcumin (B1669340) and spirulina with inorganic green pigment (which can include Pigment Green 7) have shown lower carbon footprints and electricity consumption during processing for the natural alternatives mdpi.com. However, challenges remain in the widespread adoption and commercial viability of some natural pigments mdpi.comfrontiersin.orgnih.gov.
While synthetic pigments like this compound can offer advantages in terms of color range, quality control, and fewer impurities compared to some natural sources, their production processes can contribute to environmental pollution and require significant resources globalchim.by. The environmental impact of synthetic pigments is closely tied to the chemicals used and energy consumed during manufacturing globalchim.by. Ongoing research and development in both synthetic and natural pigment sectors are focused on improving sustainability globalgrowthinsights.comdyespigments.netmdpi.comfrontiersin.orgmarketresearchintellect.com.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure and molecular properties of chlorinated copper phthalocyanines. These calculations can determine geometries, vibrational spectra (IR and Raman), and electronic energy levels such as HOMO and LUMO. nih.govkobe-u.ac.jpresearchgate.net
Studies on chlorinated copper phthalocyanines with varying degrees of chlorination (e.g., CuPcClx where x = 4, 8, 16) have utilized DFT methods to assign vibrational bands in IR and Raman spectra. nih.govresearchgate.net These calculations have shown that the introduction of chlorine substituents can affect the planarity of the phthalocyanine (B1677752) macrocycle, leading to changes in molecular symmetry. For instance, while CuPcCl4 and CuPcCl8 tend to be planar, CuPcCl16 shows non-planar distortions. nih.gov
DFT calculations can also provide insights into the electronic energy levels, such as the HOMO-LUMO gap, which is influenced by chlorine substitution. kobe-u.ac.jp The energy levels can impact the optical and electronic properties of the pigment. kobe-u.ac.jpresearchgate.net First-principles band structure calculations have also been used to investigate the electronic structure of chlorinated copper phthalocyanine molecular crystals, helping to interpret experimental techniques like electron energy-loss spectroscopy (ELNES). acs.org These calculations can reveal site-dependent core-hole effects and attribute spectral changes due to chlorination to factors like the increase in threshold energy for carbon atoms bonded to chlorine. acs.org
Molecular Dynamics Simulations for Pigment-Matrix Interactions and Dispersion Behavior
Molecular dynamics (MD) simulations are valuable for studying the interactions of pigment molecules with their surrounding matrix and understanding their dispersion behavior. While specific MD studies solely focused on Pigment Green 13's interaction with various matrices are not extensively detailed in the provided search results, research on related phthalocyanines and pigments provides relevant insights.
MD simulations have been used to probe the interactions of phthalocyanine-based photosensitizers with model phospholipid bilayers, which is relevant to understanding their behavior in different environments. worldscientific.com Simulations can also provide insights into the mutual arrangement of metal phthalocyanine molecules, which is important for understanding aggregation behavior. rsc.org Aggregation can significantly affect the properties and performance of pigments in applications. mdpi.commdpi.commdpi.com
Studies on pigment dispersion in various media, although not exclusively on this compound, highlight the role of dispersants and the importance of controlling agglomeration for achieving homogeneous dispersion. mdpi.commdpi.comresearchgate.net MD simulations can help model the adsorption of dispersant molecules onto pigment surfaces and the resulting repulsive forces that prevent coagulation. researchgate.net Understanding these interactions at a molecular level through simulations can aid in developing strategies to improve pigment dispersion and stability in different applications, such as waterborne coatings where phthalocyanine pigments can have poor dispersion properties. mdpi.com
Predictive Modeling of Spectroscopic Properties and Color Performance
Computational methods, particularly time-dependent DFT (TD-DFT), are employed to predict the spectroscopic properties of phthalocyanines, including their absorption and emission spectra, which directly relate to their color performance. researchgate.netscielo.br
TD-DFT calculations can predict characteristic UV-Vis absorption maxima. researchgate.net While there might be shifts compared to experimental results, the relative errors can be consistent for related compounds. researchgate.net The Q-band and B-band (Soret band) in the UV-Vis spectra are particularly important for the color of phthalocyanine pigments. researchgate.netscielo.br The Q-band, typically in the visible region, is responsible for the intense blue/green color. researchgate.netscielo.br Predictive modeling helps in understanding how structural modifications, such as chlorination, affect these absorption bands and consequently the observed color. wikipedia.org
Computational studies can also investigate excited states and transitions, providing a theoretical basis for interpreting experimental spectroscopic data. scielo.br The influence of the surrounding environment or solvent on the spectroscopic properties can also be estimated using computational models like the polarizable continuum model (PCM). scielo.br
Computational Design and Screening of Novel Phthalocyanine Derivatives
Computational chemistry plays a significant role in the design and screening of novel phthalocyanine derivatives with tailored properties for various applications. This involves using computational methods to predict the properties of hypothetical molecules before their synthesis.
Studies explore the design of novel metallophthalocyanines with specific functional groups or central metal ions to tune their properties for applications such as chemical sensors, catalysts, and materials for organic electronics. rsc.orgresearchgate.netmdpi.com Computational screening can help identify promising candidates based on predicted electronic structure, optical properties, and reactivity. researchgate.net
For instance, computational studies have been used to design and screen single-atom phthalocyanine-coordinated transition metal catalysts for electrochemical reactions, correlating catalytic activity with the electronic configurations of the metal centers. researchgate.net The ability to predict properties like HOMO-LUMO gaps and electronic configurations computationally allows for targeted synthesis of derivatives with desired characteristics. kobe-u.ac.jpresearchgate.netrsc.orgrsc.org
Historical and Technological Evolution of Green Pigments Contextual Research
Evolution of Synthetic Green Pigments and their Scientific Advancements
The 18th and 19th centuries marked a turning point in the availability of green pigments, moving beyond the traditional reliance on natural minerals and rudimentary chemical preparations. The burgeoning field of chemistry led to the creation of a new generation of greens, offering hues and properties previously unattainable. researchgate.netenvironmentclearance.nic.in
Early synthetic greens, however, were not without their significant drawbacks. In 1775, the Swedish chemist Carl Wilhelm Scheele developed "Scheele's Green," a copper arsenite pigment. researchgate.net This was soon followed by "Emerald Green" (copper acetoarsenite), introduced in 1814, which offered a more vibrant and durable color. wikipedia.org Despite their brilliant hues, these arsenic-based pigments were highly toxic, posing serious health risks.
The 19th century saw further advancements with the introduction of cobalt green and viridian. Cobalt green, a compound of cobalt and zinc oxides, was discovered in 1780 but only became commercially viable in the mid-19th century. pcimag.com It provided a stable and permanent green, though with less tinting strength. Viridian, a hydrated chromium(III) oxide, was developed in 1838 and offered a transparent, deep green with excellent lightfastness, becoming a staple on many artists' palettes. wikipedia.orgpcimag.com
The 20th century witnessed a revolutionary leap in pigment technology with the advent of phthalocyanine (B1677752) chemistry. The discovery of copper phthalocyanine in the 1920s and its subsequent commercialization in the 1930s provided a range of highly stable and intense blue and green pigments. wikipedia.orgchimia.ch These synthetic organic pigments offered superior lightfastness, chemical resistance, and tinting strength compared to their predecessors.
Key Discoveries and Technological Milestones Leading to Phthalocyanine Green Development
The development of phthalocyanine green is intrinsically linked to the accidental discoveries and subsequent systematic research into phthalocyanine compounds.
1907: The first observation of a phthalocyanine compound was an accidental discovery by Braun and Tcherniac. chimia.ch
1927: Swiss researchers de Diesbach and von der Weid synthesized copper phthalocyanine while attempting to produce phthalonitrile (B49051). They noted its exceptional stability. wikipedia.orgchimia.ch
1928: A blue substance observed in a phthalimide (B116566) melt at Scottish Dyes (later ICI) was identified as iron phthalocyanine. wikipedia.orgchimia.ch
1934: Sir Patrick Linstead fully characterized the chemical structure of phthalocyanine compounds, paving the way for their systematic development. wikipedia.org
1935: Copper phthalocyanine blue (Pigment Blue 15) was commercially introduced by ICI under the trade name 'Monastral'. jacksonsart.com
1938: The first phthalocyanine green pigment was introduced. jacksonsart.com This was achieved through the chlorination of the copper phthalocyanine molecule. jacksonsart.comwikipedia.org The introduction of halogen atoms (chlorine and sometimes bromine) into the phthalocyanine structure shifts the absorption spectrum, resulting in a green color. chimia.ch Further research demonstrated that the degree of halogenation could be controlled to produce a range of green shades.
The manufacturing process for phthalocyanine green involves the chlorination of copper phthalocyanine blue in the presence of a catalyst, such as aluminum chloride. environmentclearance.nic.inwikipedia.org The development of this process allowed for the large-scale, cost-effective production of a highly stable and versatile green pigment.
Comparative Analysis of Pigment Green 13 with Predecessor Green Pigments in Artistic and Industrial History (e.g., Malachite, Verdigris)
This compound, as a modern synthetic pigment, offers significant advantages in performance and stability when compared to historical green pigments like malachite and verdigris.
| Property | This compound | Malachite | Verdigris |
| Chemical Composition | Hybrid of a barium salt of C.I. Pigment Blue (74200) and lead sulfochromate yellow (C.I. 77603) alfa-chemistry.comartistpigments.org | Basic copper carbonate (Cu₂CO₃(OH)₂) | Basic copper acetate (Cu(CH₃COO)₂·[Cu(OH)₂]₃·2H₂O) artiscreation.com |
| Source | Synthetic | Natural mineral | Synthetic |
| Color | Yellow-green to green alfa-chemistry.com | Bright green, can be bluish-green | Blue-green to green |
| Lightfastness | Good (6-7 on a scale of 8) alfa-chemistry.com | Moderate | Poor to moderate, can darken or fade |
| Chemical Stability | Generally stable | Decomposes in acids, sensitive to heat naturalpigments.eu | Unstable, reactive with other pigments and binders, sensitive to acids and sulfur compounds |
| Toxicity | Contains lead and chromium, which are toxic | Low toxicity | Moderately toxic due to copper content |
| Particle Size & Texture | Fine, consistent powder | Coarsely ground to retain color, can be gritty naturalpigments.eu | Crystalline, variable particle size |
| Historical Use | Modern industrial and artistic applications | Ancient times through the 19th century wikipedia.org | Ancient times through the 19th century wikipedia.org |
Malachite , a basic copper carbonate, was one of the earliest green pigments used by humanity, prized for its vibrant green color. naturalpigments.eu However, to maintain its color intensity, it needed to be coarsely ground, which could result in a gritty texture in paint. naturalpigments.eu Its moderate lightfastness and sensitivity to acids and heat limited its permanence. naturalpigments.eu
Verdigris , a copper acetate, was one of the first synthetic pigments. It offered a transparent, brilliant blue-green hue that was popular with artists for glazes. However, verdigris is notoriously unstable. It is prone to darkening, reacting with sulfur-containing pigments, and can even degrade its support, such as paper or canvas. Its unpredictable nature made it a challenging pigment for artists to use.
In contrast, This compound offers a consistent, strong, and lightfast green. As a synthetic product, its properties can be carefully controlled during manufacturing. While it contains heavy metals and requires careful handling, its stability and durability in various applications, from paints to plastics, represent a significant technological advancement over its historical counterparts. The development of pigments like this compound provided artists and manufacturers with reliable and vibrant greens, overcoming the significant limitations of earlier natural and synthetic options.
Regulatory Frameworks and Policy Landscape Affecting Pigments
International Chemical Substance Regulations (e.g., REACH) and Their Impact on Pigment Manufacturing and Use
The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union stands as one of the most comprehensive pieces of chemical legislation worldwide, significantly impacting the pigment industry. REACH aims to protect human health and the environment from the risks posed by chemicals.
Pigment Green 13, being a hybrid pigment, has a unique regulatory profile influenced by its constituent components. It is a combination of an organic pigment, C.I. Pigment Blue (C.I. 74200), and an inorganic pigment, C.I. 77603. The regulatory status of this compound under REACH is therefore dependent on the status of these individual components.
One of the key components, C.I. 77603, also known as lead sulfochromate yellow, is a substance that has received significant regulatory attention due to its composition. europa.euechemportal.org Lead and chromium compounds are subject to restrictions and require authorization under REACH due to their potential health and environmental risks. The European Chemicals Agency (ECHA) maintains a list of substances with harmonized classifications, and C.I. 77603 is included on this list, indicating its recognized hazardous properties. europa.eu
The other component, C.I. 74200, belongs to the family of phthalocyanine (B1677752) pigments. While many phthalocyanine pigments are widely used and have been registered under REACH, they are also noted for their persistence in the environment. scbt.comresearchgate.net Concerns have been raised about their non-biodegradable nature, which can lead to aesthetic issues in waterways and potential for bioaccumulation. scbt.com
For this compound itself, with the CAS number 148092-61-9, specific registration under REACH is not readily apparent in public databases. This could be due to a variety of factors, including low production volumes, specific exemptions, or its status as a preparation (a mixture of other registered substances). Manufacturers and importers of this compound into the EU are obligated to ensure that all components are compliant with REACH regulations.
Industry Standards for Pigment Quality, Performance, and Application Suitability
To ensure consistency and quality, the pigment industry relies on a set of internationally recognized standards. These standards, developed by organizations such as the International Organization for Standardization (ISO) and ASTM International, provide a framework for evaluating the physical and chemical properties of pigments, including this compound.
These standards are crucial for determining a pigment's suitability for various applications, such as in paints, coatings, plastics, and inks. vulcanchem.com Key performance indicators for pigments that are assessed according to these standards include:
Lightfastness: The ability of a pigment to resist fading or changing color when exposed to light.
Weather resistance: The pigment's durability when exposed to outdoor conditions, including sunlight, moisture, and temperature fluctuations.
Heat stability: The ability to withstand high temperatures during processing without degrading.
Chemical resistance: Resistance to acids, alkalis, and other chemicals.
Dispersion: The ease with which a pigment can be evenly distributed in a medium, such as a paint or plastic.
Color strength: The ability of a pigment to impart color to a medium.
While specific performance data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its components. Phthalocyanine blues are known for their excellent lightfastness and chemical stability. vulcanchem.com The inorganic component would contribute to its opacity and other physical properties.
Below is an interactive data table summarizing some of the general properties reported for this compound.
| Property | Reported Value/Characteristic |
| Color | Yellow-green to green |
| Lightfastness | 6-7 (on a scale of 1-8) |
| Heat Resistance | 150°C (for 20 minutes) |
| Acid Resistance | Good (rated 4 on a 1-5 scale against muriatic acid) |
| Alkali Resistance | Poor (rated 1 on a 1-5 scale against sodium carbonate) |
| PVC Migration | Moderate (rated 2-3 on a 1-5 scale) |
Global Initiatives and Policy Directions for Promoting Sustainable Pigment Chemistry
There is a growing global movement towards more sustainable practices within the chemical industry, and the pigment sector is no exception. These initiatives are driven by increasing environmental awareness, consumer demand for eco-friendly products, and stricter regulations. globalgrowthinsights.com
The focus of sustainable pigment chemistry is on developing and using pigments that have a reduced environmental footprint throughout their lifecycle. Key principles of this approach include:
Use of renewable raw materials: Exploring bio-based sources for pigment production to reduce reliance on petrochemicals.
Energy-efficient manufacturing processes: Developing new synthesis methods that consume less energy and generate less waste.
Reduction of hazardous substances: Replacing pigments containing heavy metals or other toxic components with safer alternatives.
Circular economy principles: Designing pigments that can be recycled or that are biodegradable at the end of their life.
For a hybrid pigment like this compound, the sustainability profile is mixed. The phthalocyanine component, while a synthetic organic pigment, is known for its durability, which can contribute to the longevity of the products it colors. However, its persistence in the environment is a concern. The inorganic component, containing lead and chromium, poses significant environmental and health risks, which is contrary to the principles of sustainable chemistry.
The trend in the pigment industry is to move away from such heavy-metal-containing pigments towards high-performance organic and inorganic pigments with better environmental profiles. Research is also active in the area of "hybrid pigments" where organic dyes are stabilized on inorganic matrices, which can offer enhanced stability and performance with potentially lower environmental impact. mdpi.comresearchgate.net
Future Research Directions and Innovations
Development of Novel and More Sustainable Synthetic Routes for Pigment Green 13
The conventional synthesis of phthalocyanine (B1677752) pigments, including this compound, often involves high boiling organic solvents and can present challenges such as material volatility, temperature control difficulties, stirring problems, and low yields. researchgate.net There is a significant drive towards developing greener and more sustainable synthetic approaches.
Research is exploring methods that reduce or eliminate the need for harsh solvents and minimize waste generation. Solid-state synthesis, for instance, has shown potential for producing phthalocyanines with significantly reduced solvent usage. nih.gov Microwave irradiation has also been investigated as a method for single-step synthesis, aiming for higher efficiency, the elimination of acidic wastewater, and optimized reaction time. researchgate.net The use of deep eutectic solvents (DES) is another avenue being explored to provide more environmentally friendly reaction media and facilitate solvent recycling. google.com Evaluating the sustainability of these novel synthetic processes using green chemistry metrics like the E-factor is crucial for assessing their true environmental impact compared to traditional methods. worldscientific.com, nih.gov
Exploration of Advanced Functionalization and Hybrid Materials Based on Phthalocyanine Green
Functionalization of this compound involves modifying its surface or chemical structure to impart new properties or enhance existing ones. This can improve compatibility with different matrices, enhance dispersion, or introduce new functionalities. For example, surface functionalization with specific monomers can improve compatibility with ink resins, leading to reduced viscosity.
Beyond simple surface modification, research is focused on creating hybrid materials where this compound is combined with other substances to leverage synergistic effects. This could involve incorporating the pigment into polymer matrices with tailored properties or developing composite materials for advanced applications. The creation of shell structures of other materials on pigment particles is a strategy to functionalize the pigment surface and allow for further modifications. mdpi.com
Integration of Nanotechnology for Enhanced Pigment Performance and Multifunctionality
Nanotechnology offers significant opportunities to enhance the performance and introduce multifunctionality to this compound. Reducing pigment particle size to the nanoscale can lead to improved color intensity, transparency, and dispersion. dic-global.com, google.com Techniques like the supercritical gas antisolvent (GAS) process using supercritical CO2 have been explored for producing phthalocyanine green nanoparticles with significantly reduced particle sizes. nih.gov
Nanotechnology can also enable the development of pigments with additional properties beyond coloration, such as improved UV protection, antimicrobial activity, or enhanced thermal stability, by incorporating functional nanoparticles like TiO2-nanoparticles into pigment formulations or coatings. ekb.eg The integration of nanotechnology aligns with the broader goals of green nanotechnology, which seeks to utilize nano-innovations for energy efficiency and environmental sustainability across various sectors. nih.gov
Enhanced Predictive Modeling for Optimized Pigment Performance and Reduced Environmental Impact
Predictive modeling plays a vital role in optimizing pigment properties and minimizing environmental impact throughout the pigment lifecycle. Computational methods, such as Mie scattering models, can predict the optical properties of pigments based on factors like particle size, size distribution, and optical constants. imaging.org This allows for the in silico design and optimization of pigments with desired color characteristics and performance, reducing the need for extensive experimental trial and error. imaging.org
Machine learning algorithms are also being applied to predict pigment properties based on various parameters, including spectroscopic data. oup.com, researchgate.net This can aid in understanding the relationship between pigment structure, composition, and performance, leading to the development of more efficient and sustainable pigments. Predictive modeling can also be used to assess the environmental impact of different synthesis routes and applications, guiding the development of greener processes.
Towards Circular Economy Principles and Resource Recovery in the Pigment Lifecycle
Moving towards a circular economy for pigments like this compound involves minimizing waste, maximizing resource utility, and enabling the recovery and reuse of pigments at the end of a product's life. sustainability-directory.com Traditional linear models of pigment use, where pigments are discarded with the product, contribute to resource depletion and environmental degradation. sustainability-directory.com
Research in this area focuses on developing effective methods for recovering pigments from waste streams, such as textiles, plastics, and coatings. sustainability-directory.com, perpetualpigments.com.au This requires the development of advanced separation technologies that can efficiently extract pigments from complex matrices. sustainability-directory.com Furthermore, designing products with end-of-life pigment recovery in mind is crucial for facilitating circularity. sustainability-directory.com The use of near-infrared (NIR) reflective pigments, for example, can improve the sorting of colored plastics in recycling facilities. vibrantz.com, plasticsengineering.org Exploring the feasibility of using recycled materials in pigment production and finding new applications for recovered pigments are also key aspects of establishing a circular economy for this compound. dayglo.com, perpetualpigments.com.au
Q & A
Q. What are the critical analytical techniques for characterizing the crystallographic structure of Pigment Green 13?
Methodological Answer: X-ray diffraction (XRD) is essential for determining crystallographic phases, while scanning electron microscopy (SEM) provides insights into particle morphology. For purity assessment, combine energy-dispersive X-ray spectroscopy (EDX) with elemental analysis. Ensure reproducibility by cross-referencing data with published XRD patterns and adhering to standardized sample preparation protocols .
Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?
Methodological Answer: Employ kinetic studies to identify reaction intermediates and optimize temperature/pH conditions. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and quantify byproducts. Green chemistry principles (e.g., atom economy, solvent selection) should guide solvent substitution (e.g., water-based systems) and catalyst design to reduce waste .
Q. What spectroscopic methods are reliable for assessing the lightfastness of this compound in polymer matrices?
Methodological Answer: Accelerated weathering tests with UV-Vis spectroscopy track absorbance changes under controlled UV exposure. Pair this with Fourier-transform infrared spectroscopy (FTIR) to detect polymer degradation. Normalize results against industry standards (e.g., ASTM G154) and include control samples to isolate pigment-specific effects .
Advanced Research Questions
Q. How do conflicting reports on the thermal stability of this compound arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from variations in sample preparation (e.g., purity, particle size) or testing conditions (heating rate, atmosphere). Resolve conflicts by replicating studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative conditions. Publish raw datasets and procedural details to enable cross-validation .
Q. What computational modeling approaches predict the environmental persistence of this compound in aqueous systems?
Methodological Answer: Density functional theory (DFT) calculates degradation pathways, while quantitative structure-activity relationship (QSAR) models estimate bioaccumulation potential. Validate predictions with high-resolution mass spectrometry (HRMS) to detect degradation byproducts in simulated environmental conditions .
Q. How can researchers address batch-to-batch variability in this compound synthesis for high-precision applications?
Methodological Answer: Implement statistical process control (SPC) with real-time monitoring (e.g., in-line Raman spectroscopy) to detect deviations. Use multivariate analysis (e.g., principal component analysis) to correlate process parameters (e.g., stirring rate, reagent stoichiometry) with pigment properties. Share protocols via open-access platforms to standardize industrial-academic collaborations .
Methodological and Ethical Considerations
Q. What strategies ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing this compound datasets?
Methodological Answer: Deposit raw data in repositories like Zenodo or ChemRxiv with detailed metadata (e.g., instrument calibration settings, solvent grades). Use standardized formats (e.g., .cif for crystallographic data) and assign digital object identifiers (DOIs). Reference the European Commission’s guidelines on chemical data interoperability for compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
